Bienvenue dans la boutique en ligne BenchChem!

2-(Allylamino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid

CCR5 antagonist HIV entry inhibitor chemokine receptor modulation

2-(Allylamino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid (CAS 1047679-33-3; IUPAC: 4-[4-(difluoromethoxy)anilino]-4-oxo-2-(prop-2-enylamino)butanoic acid) is a synthetic, non-peptidic small molecule belonging to a series of 2-(alkylamino)-4-oxobutanoic acid derivatives bearing a 4-(difluoromethoxy)phenyl anilide moiety. Preliminary pharmacological screening indicates that the compound exhibits CCR5 antagonistic activity, positioning it as a candidate scaffold for HIV-1 entry inhibition and CCR5-mediated inflammatory disease research.

Molecular Formula C14H16F2N2O4
Molecular Weight 314.289
CAS No. 1047679-33-3
Cat. No. B2961585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Allylamino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid
CAS1047679-33-3
Molecular FormulaC14H16F2N2O4
Molecular Weight314.289
Structural Identifiers
SMILESC=CCNC(CC(=O)NC1=CC=C(C=C1)OC(F)F)C(=O)O
InChIInChI=1S/C14H16F2N2O4/c1-2-7-17-11(13(20)21)8-12(19)18-9-3-5-10(6-4-9)22-14(15)16/h2-6,11,14,17H,1,7-8H2,(H,18,19)(H,20,21)
InChIKeyLGHLSEOJZZACQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Allylamino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid (CAS 1047679-33-3): A Novel Small-Molecule Scaffold for CCR5-Mediated Indications


2-(Allylamino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid (CAS 1047679-33-3; IUPAC: 4-[4-(difluoromethoxy)anilino]-4-oxo-2-(prop-2-enylamino)butanoic acid) is a synthetic, non-peptidic small molecule belonging to a series of 2-(alkylamino)-4-oxobutanoic acid derivatives bearing a 4-(difluoromethoxy)phenyl anilide moiety . Preliminary pharmacological screening indicates that the compound exhibits CCR5 antagonistic activity, positioning it as a candidate scaffold for HIV-1 entry inhibition and CCR5-mediated inflammatory disease research [1]. Additionally, the compound has been evaluated for inhibitory activity against HIV-1 (strain 181C) in MT-4 cells [2]. The molecule possesses two key structural features: an allylamino group at the 2-position, which introduces terminal olefinic character not present in saturated N-alkyl congeners, and a difluoromethoxy substituent on the phenyl ring, which alters electronic properties and metabolic stability relative to methoxy or unsubstituted phenyl analogs .

Why Generic Substitution Fails: Structural Determinants Differentiating 2-(Allylamino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid from Its In-Class Analogs


Compounds within the 2-(alkylamino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid series cannot be assumed to be functionally interchangeable. The identity of the N2-alkyl substituent governs both steric bulk and electronic character at the alpha-carbon, directly influencing target binding conformation and pharmacokinetic properties . Saturated alkyl congeners such as the 2-(isobutylamino) (CAS 1047679-24-2) and 2-(hexylamino) (CAS 1047679-31-1) analogs present larger hydrophobic surfaces and distinct torsional profiles compared to the allylamino group, potentially altering CCR5 binding pocket occupancy, selectivity against related chemokine receptors, and susceptibility to oxidative metabolism [1]. Furthermore, the presence of the difluoromethoxy (-OCHF2) group on the phenyl ring differentiates this compound from methoxy or unsubstituted phenyl analogs; the -OCHF2 moiety is a recognized isostere for -OMe and -OH groups, offering enhanced lipophilicity, hydrogen-bonding capacity, and metabolic resistance to O-demethylation [2]. Selection of the appropriate 2-amino substituent and aryl substitution pattern is therefore not trivial but rather dictates the pharmacological profile.

Product-Specific Quantitative Evidence Guide: Head-to-Head and Cross-Study Comparative Data for 2-(Allylamino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid


CCR5 Antagonism: Preliminary Pharmacological Activity Profile

Preliminary pharmacological screening identified 2-(allylamino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid as a CCR5 antagonist [1]. While specific IC50 values for this exact compound were not publicly disclosed in the indexed screening data, the compound was reported as a candidate for treating CCR5-mediated diseases, including HIV infection, asthma, rheumatoid arthritis, and COPD [1]. No direct head-to-head comparison with the isobutylamino (CAS 1047679-24-2) or hexylamino (CAS 1047679-31-1) congeners was located in publicly available literature at the time of this analysis. Users are advised to request vendor Certificate of Analysis (CoA) and any available supplementary bioactivity data packages directly from the supplier or to commission independent comparative profiling.

CCR5 antagonist HIV entry inhibitor chemokine receptor modulation

HIV-1 Inhibitory Activity in MT-4 Cell-Based Assay

The compound was tested for inhibitory activity against the 181C strain of HIV-1 in MT-4 cells [1]. This functional assay evaluates the ability of the compound to suppress viral replication in a T-cell line model. The assay record (ChEMBL CHEMBL710533) confirms that the compound has been evaluated in this disease-relevant cellular context [1]. Quantitative IC50 data for this specific compound are not publicly available in the indexed ChEMBL record. In contrast, potent CCR5 antagonists such as maraviroc exhibit IC50 values in the sub-nanomolar to low nanomolar range in comparable cell-based HIV-1 fusion assays (IC50 = 0.1–3.3 nM) [2]. Without published numeric data, the potency of the target compound relative to established agents cannot be quantified; however, the documented testing in a validated HIV-1 antiviral assay provides a defined experimental context for follow-up head-to-head studies.

HIV-1 inhibition antiviral activity MT-4 cell assay

Structural Differentiation: Allylamino vs. Saturated Alkylamino Substituents at the 2-Position

The 2-position substituent in this compound series is a critical determinant of steric and electronic character. 2-(Allylamino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid bears an allylamino group (-NH-CH2-CH=CH2), which introduces a terminal olefin with π-electron density, a smaller van der Waals volume (estimated ~45 ų for the allyl fragment), and a distinct C-N-C-C torsional profile compared to saturated alkyl congeners . The isobutylamino analog (CAS 1047679-24-2) presents a branched, fully saturated C4 chain with larger steric bulk (estimated ~65 ų); the hexylamino analog (CAS 1047679-31-1) extends to a linear C6 chain (estimated ~95 ų). The allyl group's unsaturation may engage in cation-π or π-stacking interactions within aromatic-rich binding pockets (e.g., CCR5 transmembrane helices) that are inaccessible to saturated alkyl groups. Additionally, the allyl group's terminal C=C bond may serve as a handle for further chemical diversification (e.g., epoxidation, dihydroxylation, cross-coupling) not possible with saturated analogs, offering downstream synthetic utility [1].

structure-activity relationship N2-substituent allylamino pharmacophore

Difluoromethoxy (–OCHF2) Phenyl Pharmacophore: Metabolic Stability Advantage Over Methoxy Analogs

The 4-(difluoromethoxy)phenyl moiety in the target compound is a well-established bioisostere for the 4-methoxyphenyl group, routinely employed in medicinal chemistry to improve metabolic stability [1]. The –OCHF2 group resists cytochrome P450-mediated O-dealkylation that commonly limits the half-life of methoxy-containing compounds, while retaining similar hydrogen-bond acceptor capacity [1]. Comparative metabolic stability data in human liver microsomes across multiple chemotypes demonstrate that –OCHF2-substituted phenyl rings exhibit 50–85% lower intrinsic clearance compared to their –OCH3 counterparts [2]. Although direct comparative data for the 2-(allylamino)-4-oxobutanoic acid scaffold specifically have not been published, the class-level advantage of –OCHF2 over –OCH3 is robustly established across diverse chemical series [1][2]. Researchers procuring this compound should consider this metabolic stability advantage when selecting among analogs with varying aryl ether substituents.

difluoromethoxy metabolic stability bioisostere O-demethylation resistance

In Vitro Polypharmacology Profiling: Multi-Target Activity Footprint

Database mining of ChEMBL and BindingDB entries associated with the 2-(allylamino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid chemotype reveals activity in multiple biochemical assays beyond CCR5 [1][2]. Reported activities include: inhibition of platelet 12-lipoxygenase (12-LOX), binding affinity for the A2 adenosine receptor in bovine striatal membranes, and cytotoxic activity against the 143B (TK-) osteosarcoma cell line [2]. While these data points are linked to the broader chemotype rather than confirmed for CAS 1047679-33-3 specifically, they highlight the potential polypharmacology of this scaffold. In contrast, the unsubstituted analog (CAS 329267-54-1, lacking the 2-allylamino group) has a narrower reported activity profile limited to enzyme inhibition without documented GPCR activity . This suggests that the 2-allylamino substituent may contribute to the broader target engagement profile.

polypharmacology off-target profiling platelet 12-lipoxygenase A2 adenosine receptor

Purity and Analytical Characterization: Vendor-Supplied Quality Metrics

Commercial suppliers of 2-(allylamino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid (CAS 1047679-33-3) typically specify purity at ≥95% as determined by HPLC analysis [1]. The compound is supplied as a powder with molecular formula C14H16F2N2O4 and molecular weight 314.29 g/mol [1]. In contrast, closely related analogs such as the isobutylamino derivative (CAS 1047679-24-2, MW 330.33) and hexylamino derivative (CAS 1047679-31-1, MW 330.33) have higher molecular weights that may affect molar calculations for biological assay preparation . The allyl-substituted compound's lower molecular weight provides a molar potency advantage on a per-milligram basis. Researchers should request batch-specific certificates of analysis (CoA) including HPLC chromatograms, NMR spectra, and mass spectrometry confirmation prior to initiating biological studies to ensure reproducibility.

quality control HPLC purity analytical characterization procurement specification

Best Research and Industrial Application Scenarios for 2-(Allylamino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid (CAS 1047679-33-3)


CCR5 Antagonist Hit-to-Lead Optimization Campaigns

Based on preliminary pharmacological screening identifying CCR5 antagonistic activity [1], the compound is most appropriately deployed as a starting scaffold for medicinal chemistry optimization programs targeting CCR5-mediated indications, including HIV-1 entry inhibition and inflammatory diseases. The allylamino group offers opportunities for structure-activity relationship (SAR) exploration through modification of the olefin (e.g., hydrogenation to propylamino, epoxidation, or cross-metathesis), while the difluoromethoxy anilide provides a metabolically stable core predicted to resist oxidative clearance [2]. Procurement should be accompanied by in-house confirmatory CCR5 binding and functional assays due to the absence of publicly disclosed quantitative IC50 data.

Comparative Selectivity Profiling Against Chemokine Receptor Panel

Given the compound's documented testing against HIV-1 in MT-4 cells [1] and its association with multiple biochemical targets [2], a recommended application is broad-panel selectivity screening against related chemokine receptors (CCR1, CCR2, CCR3, CXCR4) and other GPCRs. This scenario exploits the compound's 2-allylamino substitution pattern as a differentiated feature; the smaller allyl group may confer distinct selectivity profiles compared to bulkier N2-alkyl analogs (isobutylamino, hexylamino) when screened in parallel [3].

Synthetic Diversification via Terminal Olefin Chemistry

The terminal C=C bond of the allylamino group serves as a chemical handle for late-stage diversification that is inaccessible to saturated N2-alkyl analogs [1]. Potential transformations include: (i) catalytic hydrogenation to generate the saturated propylamino derivative for direct SAR comparison; (ii) olefin cross-metathesis to install diverse functional groups; (iii) hydroboration-oxidation to introduce a primary alcohol; or (iv) epoxidation followed by nucleophilic opening to create β-substituted ethanolamine derivatives. This synthetic versatility positions the compound as a privileged intermediate for generating focused chemical libraries for biological screening, a capability not offered by the isobutylamino or hexylamino congeners.

Polypharmacology Probe for DAAO and Inflammatory Pathway Studies

The compound's chemotype has been associated with D-amino acid oxidase (DAAO) inhibition in patent literature [1] and platelet 12-lipoxygenase inhibition [2]. Researchers investigating the intersection of D-serine metabolism, NMDA receptor modulation, and inflammatory pathways may find this scaffold useful as a dual-mechanism probe. The difluoromethoxy group's established metabolic stability advantage over methoxy [3] makes the compound particularly suitable for in vivo proof-of-concept studies where exposure duration is critical.

Quote Request

Request a Quote for 2-(Allylamino)-4-((4-(difluoromethoxy)phenyl)amino)-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.